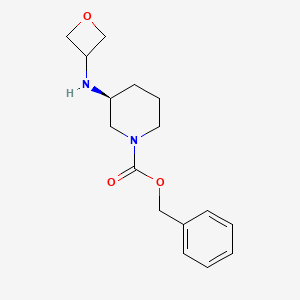

(S)-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate” is a synthetic compound . It belongs to the class of piperidine derivatives. The IUPAC name of this compound is "tert-butyl (3S)-3-(3-oxetanylamino)-1-piperidinecarboxylate" .

Molecular Structure Analysis

The molecular formula of this compound is C13H24N2O3 . The InChI code is 1S/C13H24N2O3/c1-13(2,3)18-12(16)15-6-4-5-10(7-15)14-11-8-17-9-11/h10-11,14H,4-9H2,1-3H3/t10-/m0/s1 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 256.34 g/mol . It is an oil at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications

Influence of Metals on Biological Molecules

Lewandowski, Kalinowska, and Lewandowska (2005) reviewed the impact of metals on the electronic systems of biologically important ligands, including carboxylic acids and derivatives. This research highlights the significance of understanding metal-ligand interactions, which could be relevant for studying "(S)-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate" in contexts such as metal coordination or modulation of biological activity (Lewandowski, Kalinowska, & Lewandowska, 2005).

Development of Macozinone for TB Treatment

Makarov and Mikušová (2020) discussed the development of Macozinone, a compound undergoing clinical studies for tuberculosis (TB) treatment. This review underscores the importance of identifying novel targets and compounds for infectious diseases, which could be a potential application area for new chemical entities like "(S)-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate" (Makarov & Mikušová, 2020).

Nucleophilic Aromatic Substitution Reactions

Pietra and Vitali (1972) explored the nucleophilic aromatic substitution reactions, providing a fundamental understanding of how piperidine derivatives react with aromatic compounds. This research could offer insights into the reactivity and potential synthetic applications of "(S)-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate" in designing new molecules (Pietra & Vitali, 1972).

Potential for CNS Drug Development

Saganuwan (2017) reviewed functional chemical groups that could lead to the synthesis of compounds with central nervous system (CNS) activity. Given the structural features of "(S)-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate," it might be explored for its potential CNS activities, aligning with the discussed heterocycles and their effects on the CNS (Saganuwan, 2017).

Supramolecular Chemistry Applications

Cantekin, de Greef, and Palmans (2012) highlighted the importance of benzene-1,3,5-tricarboxamides in supramolecular chemistry, demonstrating the versatility of such compounds in various applications. Although not directly related, understanding supramolecular interactions could be beneficial for exploiting "(S)-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate" in similar contexts (Cantekin, de Greef, & Palmans, 2012).

Mechanism of Action

This compound is known as (S)-TBOA, which is a non-competitive inhibitor of glutamate transporters, particularly of EAAT1 and EAAT2.

Safety and Hazards

properties

IUPAC Name |

benzyl (3S)-3-(oxetan-3-ylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c19-16(21-10-13-5-2-1-3-6-13)18-8-4-7-14(9-18)17-15-11-20-12-15/h1-3,5-6,14-15,17H,4,7-12H2/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMHVYCSHCRJAT-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NC3COC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)NC3COC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B2577631.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2577633.png)

![1-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2577634.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((6-((2-(isopentylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2577637.png)

![8-chloro-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2577638.png)

![N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide](/img/structure/B2577639.png)

![1,7-dimethyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2577643.png)

![3-(3-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2577646.png)

![2-(6-Oxaspiro[2.5]octan-2-yl)ethanamine;hydrochloride](/img/structure/B2577651.png)

![3-{[(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid](/img/structure/B2577652.png)

![N-butyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2577654.png)